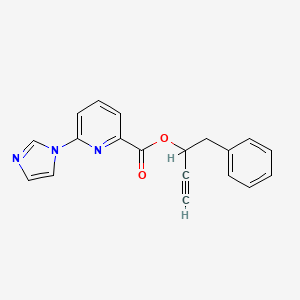![molecular formula C17H17N5O B7631341 5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7631341.png)
5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as MTEP and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
科学研究应用
MTEP has been studied extensively for its potential applications in various fields such as neuroscience, immunology, and oncology. In neuroscience, MTEP has been shown to modulate the activity of metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MTEP has also been studied for its potential applications in immunology, where it has been shown to modulate the activity of T cells and macrophages. In oncology, MTEP has been studied for its potential applications in cancer treatment, where it has been shown to induce apoptosis in cancer cells.
作用机制
MTEP is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is involved in various neurological functions such as synaptic plasticity, learning, and memory. MTEP binds to the allosteric site of mGluR5 and inhibits its activity, which results in the modulation of various downstream signaling pathways. This modulation of signaling pathways is responsible for the various physiological and biochemical effects of MTEP.
Biochemical and Physiological Effects
MTEP has been shown to modulate various biochemical and physiological processes such as synaptic plasticity, learning, memory, inflammation, and apoptosis. In neuroscience, MTEP has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In immunology, MTEP has been shown to modulate the activity of T cells and macrophages, which play a crucial role in the immune response. In oncology, MTEP has been shown to induce apoptosis in cancer cells, which is a crucial process in cancer treatment.
实验室实验的优点和局限性
MTEP has several advantages for lab experiments, such as its high purity, specificity, and potency. MTEP is also highly soluble in water, which makes it easy to use in various experimental setups. However, MTEP has some limitations, such as its potential toxicity and side effects. Therefore, it is important to use MTEP in a controlled manner and to follow the recommended protocols for its use.
未来方向
There are several future directions for the research on MTEP, such as the development of more potent and selective mGluR5 antagonists, the investigation of the potential applications of MTEP in other fields such as cardiovascular disease and diabetes, and the exploration of the potential side effects and toxicity of MTEP. Further research on MTEP will help to elucidate its full potential and pave the way for its clinical applications in various fields.
Conclusion
In conclusion, MTEP is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTEP has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. Further research on MTEP will help to elucidate its full potential and pave the way for its clinical applications in various fields.
合成方法
The synthesis of MTEP involves the reaction of 5-methylpyridine-3-carboxylic acid with 3-phenyl-1H-1,2,4-triazol-5-amine in the presence of ethyl chloroformate and triethylamine. The resulting product is then purified through column chromatography to obtain MTEP. This synthesis method has been optimized to produce high yields of MTEP with high purity.
属性
IUPAC Name |
5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-9-14(11-18-10-12)17(23)19-8-7-15-20-16(22-21-15)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLANXPMDHUXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)NCCC2=NC(=NN2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,6,6-tetramethyl-N-[2-(6-methylpyridin-3-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7631268.png)
![5-chloro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]pyrimidin-4-amine](/img/structure/B7631274.png)

![4-[[2-(4-Hydroxypiperidin-1-yl)anilino]methyl]-1,5-dimethylpyrrole-2-carbonitrile](/img/structure/B7631285.png)

![6-(2-methylimidazol-1-yl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrazin-2-amine](/img/structure/B7631299.png)
![3-[(3-Chloro-4-fluorophenyl)methylsulfonyl]-1,3-thiazolidine](/img/structure/B7631306.png)
![N-[2-(4-ethylpiperazin-1-yl)propyl]-2-propan-2-yl-1H-imidazole-5-sulfonamide](/img/structure/B7631311.png)

![N-[5-(4-phenyl-1,2,4-triazol-3-yl)pyridin-2-yl]pyridine-4-carboxamide](/img/structure/B7631335.png)


![(5-Chloropyridin-2-yl)-[2-(1,2,4-oxadiazol-3-yl)azepan-1-yl]methanone](/img/structure/B7631358.png)
![2-(dimethylamino)-N-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B7631359.png)